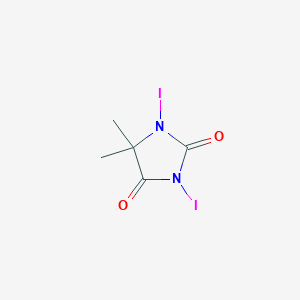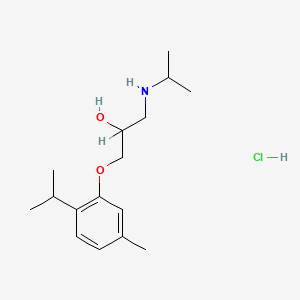
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is a derivative of tetrahydropyrimidine with potential biological activities. While the specific compound is not directly mentioned in the provided papers, they discuss closely related compounds that share structural similarities, such as various substituted tetrahydropyrimidine derivatives. These compounds are known for their wide spectrum of biological activities and are often synthesized for pharmaceutical research .
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine derivatives is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly . Similarly, the synthesis of enantiomerically pure dihydropyrimidinecarboxylic acids involves condensation of benzyl acetoacetate with methylurea and aldehydes, followed by several steps including methylation, deprotection, and resolution of racemic mixtures . These methods highlight the versatility and adaptability of synthetic routes for such compounds.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by a dihydropyrimidine ring, which can adopt various conformations. For example, the dihydropyrimidine ring in ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate adopts a screw-boat conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds . The presence of substituents on the tetrahydropyrimidine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions due to their multifunctional groups. For instance, amides of tetrahydropyrimidine carboxylic acids can be obtained through condensation with ammonia or amines, and desulfuration can occur as a side reaction . Additionally, the reaction of tetrahydropyrimidine esters with hydrazine hydrate can lead to the formation of pyrimido[4,5-d]pyridazinones . These reactions demonstrate the reactivity and potential for further chemical modifications of tetrahydropyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. For example, the presence of ester, amide, or carboxylic acid functional groups can affect the solubility, boiling point, and melting point of these compounds. The intermolecular hydrogen bonding, as seen in some crystal structures, can also impact the stability and solid-state properties of these molecules . Moreover, the antioxidant properties and electrochemical behavior of these compounds have been studied, indicating their potential as pharmacologically active agents .
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
-
Synthesis of Drug-like Allosteric Inhibitors
-
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHCDQZTHOZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291656 |
Source


|
| Record name | 3-methyluracil-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
CAS RN |
51727-06-1 |
Source


|
| Record name | 51727-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyluracil-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)










